Cas no 58957-92-9 (Idarubicin)
Idarubicin structure
Product Name:Idarubicin
Numero CAS:58957-92-9
MF:C26H27NO9
MW:497.493888139725
MDL:MFCD00897212
CID:57346
PubChem ID:42890
Update Time:2025-05-20
Idarubicin Proprietà chimiche e fisiche
Nomi e identificatori
-
- Idarubicin
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- 4-demethoxydaunomycin
- 4-Demethoxydaunorubicin
- 5,12-naphthacenedione
- Idamycin
- Idarubicina
- Idarubicine
- Idarubicine [INN-French]
- Idarubicinum
- Idarubicinum [INN-Latin]
- 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-,(7S-cis)-
- 1-Demethoxydaunorubicin
- 4-DMD
- Demethoxydaunorubicin
- SR-01000075934
- IDARUBICIN [WHO-DD]
- SMR000466355
- (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- (7S,9S)-9-Acetyl-7-(((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- BCP9000773
- 4-Desmethoxydaunorubicin
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Daunomycin, 4-demethoxy-
- NCGC00093976-03
- AB00698511-08
- SDCCGSBI-0050582.P002
- HY-17381A
- SR-01000075934-1
- 4-DEMETHOXY-DAUNORUBICIN
- NCGC00093976-02
- DTXSID7023142
- Tox21_500600
- IDARUBICIN [VANDF]
- AKOS015895563
- 5,12-Naphthacenedione, 9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S-cis)-
- UNII-ZRP63D75JW
- MLS001401448
- Lopac0_000600
- NSC256439
- Idarubicinum (INN-Latin)
- DTXCID503142
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-.alpha.-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-
- AB00698511-09
- NCGC00093976-18
- A935911
- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSIDE
- 58957-92-9
- (1S,3S)-3-Acetyl-1,2,3,4,6,11-hexahydro-3,5,12-trihydroxy-6,11-dioxo-1-naphthacenyl-3-amino-2,3,6-trideoxy-alpha-L-hexopyranoside
- GTPL7083
- (7S,9S)-7-[(2R,4S,5S,6S)-4-azanyl-6-methyl-5-oxidanyl-oxan-2-yl]oxy-9-ethanoyl-6,9,11-tris(oxidanyl)-8,10-dihydro-7H-tetracene-5,12-dione
- AB00698511_11
- Idarubicine (INN-French)
- (7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-quinone;hydrochloride
- L01DB06
- EN300-7479233
- DB01177
- CS-0007534
- (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
- Idarubicin, United States Pharmacopeia (USP) Reference Standard
- D08062
- A832088
- AB00698511-06
- Zavedos (TN)
- XDXDZDZNSLXDNA-TZNDIEGXSA-N
- EU-0100600
- HMS2089D05
- NCGC00261285-01
- (7S,9S)-9-acetyl-7-[[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyl-2-oxanyl]oxy]-6,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride
- IDARUBICIN [MI]
- BCPP000207
- NCGC00093976-01
- NCGC00093976-05
- BRD-K69650333-001-01-1
- Idarubicin (INN)
- CHEMBL1117
- 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-
- AC-9384
- Idarubicina [INN-Spanish]
- NSC 256439
- (1S,3S)-3-ACETYL-1,2,3,4,6,11-HEXAHYDRO-3,5,12-TRIHYDROXY-6,11-DIOXO-1-NAPHTHACENYL 3-AMINO-2,3,6-TRIDEOXY-alpha-L-LYXO-HEXOPYRANOSIDE
- cid_636362
- ZRP63D75JW
- (7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione
- (7S,9S)-9-acetyl-7-((2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyltetrahydro-2H-pyran-2-yloxy)-6,9,11-trihydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione
- DM5
- 4 Desmethoxydaunorubicin
- (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydronaphthacen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- Idarubicin [INN:BAN]
- Q1063862
- Idarubicin hydrochloride, solid
- CCG-204689
- CCRIS 5083
- BRD-K69650333-001-02-9
- CHEBI:42068
- NCGC00093976-04
- 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-9-acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-6,9,11-trihydroxy-, (7S-cis)-
- HMS3261H22
- 4 Demethoxydaunorubicin
- Idarubicina (INN-Spanish)
- 5,12-NAPHTHACENEDIONE, 9-ACETYL-7-((3-AMINO-2,3,6-TRIDEOXY-.ALPHA.-L-LYXO-HEXOPYRANOSYL)OXY)-7,8,9,10-TETRAHYDRO-6,9,11-TRIHYDROXY-, (7S,9S)-
- 4-DMDR
- (7S-cis)-9-Acetyl-7-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-6,9,11-trihydroxy-5,12-naphthacenedione
- (1S,3S)-3-acetyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranoside
- Idarubicinhydrochloride
- BDBM58490
- I 1656
- LP00600
- AB00698511-10
- KBioSS_002388
- BRD-K69650333-003-14-0
- SCHEMBL3750
- IDARUBICIN [INN]
- NCGC00093976-12
- 5,12-Naphthacenedione,9-acetyl-7-[(3-amino-2,3,6-trideoxy-a-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-6,9,11-trihydroxy-, (7S,9S)-
- BRD-K69650333-003-13-2
- Idarubicin?
-
- MDL: MFCD00897212
- Inchi: 1S/C26H27NO9/c1-10-21(29)15(27)7-17(35-10)36-16-9-26(34,11(2)28)8-14-18(16)25(33)20-19(24(14)32)22(30)12-5-3-4-6-13(12)23(20)31/h3-6,10,15-17,21,29,32-34H,7-9,27H2,1-2H3/t10-,15-,16-,17-,21+,26-/m0/s1
- Chiave InChI: XDXDZDZNSLXDNA-TZNDIEGXSA-N
- Sorrisi: O([C@H]1C[C@@H]([C@@H]([C@H](C)O1)O)N)[C@@H]1C2C(=C3C(C4C=CC=CC=4C(C3=C(C=2C[C@@](C(C)=O)(C1)O)O)=O)=O)O
Proprietà calcolate
- Massa esatta: 497.16900
- Massa monoisotopica: 497.168581
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 36
- Conta legami ruotabili: 3
- Complessità: 912
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 54
- XLogP3: niente
- Superficie polare topologica: 177
Proprietà sperimentali
- Colore/forma: No data avaiable
- Densità: 1.3477 (rough estimate)
- Punto di fusione: No data available
- Punto di ebollizione: 725.435℃ at 760 mmHg
- Punto di infiammabilità: 392.5±32.9 °C
- Indice di rifrazione: 1.6000 (estimate)
- PSA: 176.61000
- LogP: 1.72060
- Pressione di vapore: No data available
Idarubicin Informazioni sulla sicurezza
- Parola segnale:Danger
- Dichiarazione di pericolo: H300-H351-H360
- Dichiarazione di avvertimento: P201-P264-P281-P301+P310-P308+P313
- Numero di trasporto dei materiali pericolosi:UN 2811 6.1/PG 2
- WGK Germania:3
- Codice categoria di pericolo: R28: estremamente tossico se ingerito. R40: prove limitate suggeriscono il suo effetto cancerogeno. R60: può ridurre la capacità riproduttiva. R61:Può causare danni al feto.
- Istruzioni di sicurezza: S53-S45
- RTECS:HB7877000
-
Identificazione dei materiali pericolosi:
- Termine di sicurezza:53-45
- Classe di pericolo:6.1
- PackingGroup:Ⅱ
- Condizioni di conservazione:Keep in dark place,Sealed in dry,2-8°C(BD238596)
- Frasi di rischio:R60
Idarubicin Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | I856240-100mg |
Idarubicin |
58957-92-9 | 98% | 100mg |
¥7,200.00 | 2022-01-10 | |
| eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2023-09-03 | |
| Enamine | EN300-7479233-0.05g |
(7S,9S)-9-acetyl-7-{[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy}-6,9,11-trihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione |
58957-92-9 | 0.05g |
$2755.0 | 2023-06-01 | ||
| A2B Chem LLC | AI53182-50mg |
Idarubicin |
58957-92-9 | 50mg |
$756.00 | 2024-04-19 | ||
| A2B Chem LLC | AI53182-100mg |
Idarubicin |
58957-92-9 | 100mg |
$1227.00 | 2024-04-19 | ||
| eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2025-02-28 | |
| eNovation Chemicals LLC | Y0974159-1g |
Idarubicin HCl |
58957-92-9 | 98% | 1g |
$3840 | 2025-02-22 |
Idarubicin Letteratura correlata
-
Fang Li,Yingchun Zhu,Zhiyong Mao,Yunli Wang,Qichao Ruan,Jianlin Shi,Congqin Ning J. Mater. Chem. B 2013 1 1579
-
2. A novel synthesis of (+)-4-demethoxydaunomycinoneWalter Cabri,Silvia De Bernardinis,Franco Francalanci,Sergio Penco J. Chem. Soc. Perkin Trans. 1 1990 428
-
Sébastien Rigali,Renaud Nivelle,Pierre Tocquin Mol. BioSyst. 2015 11 333
-
4. Total synthesis of 4-demethoxydaunomycinMichael J. Broadhurst,Cedric H. Hassall,Gareth J. Thomas J. Chem. Soc. Chem. Commun. 1982 158
-
Ane Eizaguirre,Manuel Yá?ez,Leif A. Eriksson Phys. Chem. Chem. Phys. 2012 14 12505
58957-92-9 (Idarubicin) Prodotti correlati
- 23214-92-8((8S,10S)-10-{(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yloxy}-6,8,11-trihydroxy-8-(2-hydroxyacetyl)-1-methoxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione)
- 56420-45-2(Epirubicin)
- 20830-81-3(Daunomycin)
- 50935-04-1(Carminomicin I)
- 72496-41-4(Pirarubicin)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso